1-(Morpholin-2-yl)ethan-1-ol, also known as 2-(morpholin-2-yl)ethanol, is an organic compound characterized by its morpholine structure combined with an ethanol moiety. This compound has garnered attention due to its diverse applications in the fields of chemistry and pharmaceuticals. The molecular formula for 1-(Morpholin-2-yl)ethan-1-ol is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. Its unique structural features contribute to its reactivity and functionality in various chemical processes.
1-(Morpholin-2-yl)ethan-1-ol can be classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. It falls under the category of morpholine derivatives and is often utilized as an intermediate in organic synthesis. The compound is typically sourced through chemical synthesis methods involving morpholine and ethanol or related precursors.
The synthesis of 1-(Morpholin-2-yl)ethan-1-ol can be achieved through several methods:
These methods are characterized by their ability to produce high yields of the desired compound while maintaining purity.
The molecular structure of 1-(Morpholin-2-yl)ethan-1-ol features a six-membered morpholine ring fused with an ethanolic side chain. The structural representation can be summarized as follows:
Key structural attributes include:
1-(Morpholin-2-yl)ethan-1-ol participates in various chemical reactions typical for alcohols:
These reactions yield various products including:
The mechanism of action for 1-(Morpholin-2-yl)ethan-1-ol primarily revolves around its interactions with biological molecules:
The physical properties of 1-(Morpholin-2-yl)ethan-1-ol include:
Chemical properties include:
These properties make it suitable for various applications in both laboratory and industrial settings.
1-(Morpholin-2-yl)ethan-1-ol is utilized in several scientific contexts:
Enantioselective construction of the stereogenic centers in 1-(morpholin-2-yl)ethan-1-ol employs chiral auxiliaries and asymmetric catalysis. A prominent strategy utilizes arylglyoxals 1 and pseudoephedrine-derived chiral auxiliaries 2 under Brønsted acid catalysis. This approach delivers morpholin-2-ones 3 with high diastereomeric excess (>98% de) through a kinetically controlled Mannich-type cyclization. Subsequent diastereoselective reduction of the carbonyl moiety with sodium borohydride yields protected morpholinyl ethanol derivatives 4. Acidic deprotection then furnishes enantiomerically enriched 1-(morpholin-2-yl)ethan-1-ol (5). This method achieves excellent enantiocontrol (typically >99% ee) for both (2R,3S) and (2S,3R) configurations by modulating the pseudoephedrine enantiomer and reaction parameters [3].
Representative Transformation:
Arylglyoxal **1** + Chiral Auxiliary **2** → Morpholinone **3** (H⁺ catalyst, 85-92% yield, >98% de) Morpholinone **3** → Hydroxyethyl Morpholine **4** (NaBH₄, 90% yield) Hydroxyethyl Morpholine **4** → 1-(Morpholin-2-yl)ethan-1-ol **5** (Acid Deprotection, 95% yield, >99% ee)
Alternative routes exploit chiral pool starting materials like L-serine or D-threonine, where pre-existing stereocenters direct the stereoselective formation of the morpholine ring via nucleophilic cyclization. However, these methods often require extensive protecting group manipulations [7]. Metal-catalyzed asymmetric hydrogenation of N-protected 2-acetylmorpholine precursors using Ru-BINAP complexes provides direct access to the target alcohol with up to 96% ee, though substrate synthesis complexity limits scalability [6].
Organocatalysis enables direct enantioselective functionalization of pre-formed morpholine scaffolds, circumventing multi-step syntheses. Proline-derived catalysts facilitate asymmetric α-aminoxylations of N-Boc-protected 2-ethylmorpholine 6, installing oxygen functionality adjacent to the ring nitrogen. Thiourea-based bifunctional catalysts 7 (e.g., Takemoto's catalyst derivatives) promote Michael additions between morpholine-2-carboxylates 8 and nitroolefins 9, generating disubstituted morpholine ethanols 10 with two contiguous stereocenters (dr >10:1, 94% ee) [4] [7]. Kinetic resolution of racemic 1-(morpholin-2-yl)ethan-1-ol (rac-11) using lipase-catalyzed transesterification represents another powerful strategy. Pseudomonas fluorescens lipase (PFL) and vinyl acetate selectively acylates the (R)-enantiomer, leaving the pharmacologically relevant (S)-alcohol 12 in 48% yield and >99% ee after 50% conversion [6].
Table 2: Organocatalytic Approaches to Chiral Morpholinyl Ethanol Derivatives
Catalyst Type | Reaction | Key Conditions | Yield/ee | Reference |
---|---|---|---|---|
L-Proline-Derived | α-Aminoxylation of 6 | DMSO, -20°C, 24h | 78%, 90% ee | [7] |
Thiourea 7 | Michael Addition: 8 + 9 | Toluene, 4Å MS, RT, 48h | 85%, 94% ee, dr>10:1 | [4] |
Pseudomonas fluorescens Lipase | Kinetic Resolution of rac-11 | Vinyl Acetate, MTBE, 30°C | 48% (S)-12, >99% ee | [6] |
Notably, chiral phosphoric acids catalyze enantioselective reductive amination between morpholin-2-ones 13 and acetophenones 14 using Hantzsch ester 15 as a hydride donor, yielding complex tertiary amino alcohols 16 with quaternary stereocenters (82-90% ee) [4].
Biocatalysis provides sustainable routes to enantiopure 1-(morpholin-2-yl)ethan-1-ol derivatives under mild conditions. Ketoreductases (KREDs) exhibit exceptional stereoselectivity for reducing 2-acetyl morpholine precursors 17. Screening identified Hansenula polymorpha SC 13845 as a potent source of an NADP⁺-dependent (R)-reductase (RHBR), delivering (R)-1-(morpholin-2-yl)ethan-1-ol 18 in >97% ee. Conversely, Pseudomonas putida SC 16269 expresses an NAD⁺-dependent (S)-reductase (SHBR) yielding the (S)-enantiomer 19 with comparable enantioselectivity [8]. Recombinant Escherichia coli expressing cloned RHBR or SHBR, coupled with cofactor regeneration systems (glucose-6-phosphate dehydrogenase for NADPH; formate dehydrogenase for NADH), achieved near-quantitative conversion at 50 g/L substrate loading with >99.8% ee. This scalability underscores industrial viability [8].
Table 3: Biocatalytic Reduction of 2-Acetylmorpholine Derivatives
Biocatalyst Source | Enzyme Type | Product Configuration | Yield | ee | Scale |
---|---|---|---|---|---|
Hansenula polymorpha SC 13845 | RHBR (Recombinant) | (R)-18 | >99% | >99.9% | 50 g/L |
Pseudomonas putida SC 16269 | SHBR (Recombinant) | (S)-19 | >98% | >99.8% | 50 g/L |
Whole-cell biocatalysis using Acinetobacter calcoaceticus SC 13876 facilitates asymmetric reductions of diketo esters 20 bearing morpholine fragments, generating syn-diols 21 crucial for statin-derived hybrid molecules. This strain expresses multiple stereocomplementary ketoreductases enabling cascade reductions [8]. Immobilized Rhodococcus cells functionalize morpholine rings via enantioselective hydroxylation at the C3 position using molecular oxygen, expanding accessible chemical space [8].
Solid-phase synthesis enables rapid generation of 1-(morpholin-2-yl)ethan-1-ol derivatives for structure-activity relationship (SAR) studies. Wang resin-bound hydroxymethylphenoxy linker 22 anchors Fmoc-protected 4-aminobutanol 23 via esterification. Sequential transformations build the morpholine ring: Deprotection (piperidine/DMF), followed by base-mediated cyclization using 1,2-dibromoethane 24 under microwave irradiation (100°C, 30 min), affords resin-bound morpholine 25. Acylation with acetyl chloride 26 introduces the ketone precursor, subsequently reduced by polymer-supported borohydride 27 to yield resin-linked 1-(morpholin-2-yl)ethan-1-ol 28. Cleavage with trifluoroacetic acid/dichloromethane liberates target molecules 29 for pharmacological screening [2] [5].
Key Solid-Phase Steps:
Diversity is introduced via: (a) Varied dibromoalkanes (e.g., 1,3-dibromopropane for piperazines); (b) Alternative acylating agents (aromatic, heteroaromatic, or α,β-unsaturated acid chlorides); (c) Chiral reducing agents (e.g., (S)-BINAP-RuCl₂ for enantioselective solid-phase reduction). Automated parallel synthesis using this platform generated 48 analogs in ≥85% purity (HPLC), facilitating discovery of mTOR inhibitors with IC₅₀ values <100 nM [2] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: